Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is a synthetic peptide derivative that incorporates a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The presence of the benzothiazole group is particularly noteworthy, as benzothiazoles are known for their biological activity and are often used in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The benzothiazole moiety is introduced through a coupling reaction with the appropriate benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high efficiency and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide backbone or the benzothiazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole group may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Val-Asp-H: A highly specific human caspase-3 inhibitor.
Ac-tLeu-Asp-H: Another effective caspase-3 inhibitor with a similar peptide backbone.
Uniqueness
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C31H45N9O6S |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.